Researchers requiring complete detergent removal for membrane protein reconstitution often face irreversible artifacts with low-CMC detergents. Octyl-β-D-glucopyranoside (OG) resolves this with a high CMC (20-25 mM) enabling rapid, quantitative dialysis. Key advantages: • ~8 kDa micelle minimizes steric hindrance for X-ray crystallography • UV-transparent, avoiding 280 nm interference in protein quantification • Ideal for liposome reconstitution: leaves vesicles free of lytic residuals. Sourced for reliable supply chain continuity.
Octyl-beta-D-glucopyranoside (CAS: 29836-26-8), commonly referred to as OG, is a non-ionic alkyl glucoside detergent established as a critical reagent for the solubilization, purification, and structural analysis of integral membrane proteins. Characterized by a high critical micelle concentration (CMC) of 20–25 mM and a well-defined, uniform micellar structure with an aggregation number of approximately 84, OG provides a highly reproducible, non-denaturing environment for lipid-associated biomolecules . For procurement and material selection, its primary value lies in its rapid dialyzability and optical clarity, making it a superior baseline choice over traditional polyoxyethylene detergents for workflows requiring strict downstream detergent removal or direct spectrophotometric quantification.
Substituting Octyl-beta-D-glucopyranoside with common alternative non-ionic detergents like Triton X-100 or n-Dodecyl-β-D-maltoside (DDM) routinely leads to process failures in downstream applications. Triton X-100 possesses a critically low CMC (~0.2 mM), rendering it virtually impossible to remove via standard dialysis during liposome reconstitution, and its aromatic phenol ring strongly absorbs UV light at 280 nm, blinding standard protein quantification assays [1]. Conversely, while DDM is an excellent solubilizer, it forms massive micelles (65–70 kDa) that create a substantial, mobile detergent belt around target proteins, causing severe steric hindrance that frequently prevents the formation of high-resolution crystal lattices in X-ray crystallography [1]. Selecting OG avoids these trapped-detergent and analytical-masking artifacts.
In membrane protein relipidation workflows, the removal of detergent is a rate-limiting process step. Octyl-beta-D-glucopyranoside features a high critical micelle concentration (CMC) of 20–25 mM, which allows it to exist predominantly as dialyzable monomers during buffer exchange [1]. In head-to-head process comparisons, OG can be efficiently and completely removed via standard dialysis over 72 hours, whereas Triton X-100 (CMC ~0.2 mM) remains trapped in the lipid-protein matrix due to its low CMC[1]. This fundamental thermodynamic difference dictates that protocols utilizing Triton X-100 yield final proteoliposomes contaminated with residual detergent, compromising membrane integrity and functional assays.
| Evidence Dimension | Critical Micelle Concentration (CMC) dictating dialyzability |
| Target Compound Data | OG: 20–25 mM (rapidly dialyzable) |
| Comparator Or Baseline | Triton X-100: ~0.2 mM (non-dialyzable by standard methods) |
| Quantified Difference | OG exhibits a >100-fold higher CMC than Triton X-100, enabling complete removal via simple dialysis. |
| Conditions | Standard aqueous buffer dialysis (e.g., HBS) at room temperature. |
Procurement of OG is mandatory for functional liposome reconstitution (e.g., Tissue Factor relipidation) where residual detergent would lyse vesicles or alter protein activity.
The physical dimensions of the detergent micelle directly dictate the success of membrane protein crystallization. Octyl-beta-D-glucopyranoside forms highly compact micelles with an average molecular weight of approximately 8 kDa . By contrast, the widely used in-class substitute n-Dodecyl-β-D-maltoside (DDM) forms substantially larger micelles weighing 65–70 kDa [1]. The massive detergent belt formed by DDM physically obstructs protein-protein contacts required for crystal lattice formation. The use of OG reduces the micellar mass by over 88%, significantly increasing the probability of obtaining well-ordered, high-resolution protein crystals [1].
| Evidence Dimension | Micellar Molecular Weight |
| Target Compound Data | OG: ~8 kDa |
| Comparator Or Baseline | DDM: 65–70 kDa |
| Quantified Difference | OG micelles are ~88% smaller by mass than DDM micelles. |
| Conditions | Aqueous solubilization conditions for membrane protein crystallogenesis. |
Selecting OG over DDM is critical for structural biology workflows where minimizing the detergent footprint is required to achieve tight crystal packing.
Accurate quantification of purified membrane proteins relies heavily on UV absorbance at 280 nm. Octyl-beta-D-glucopyranoside is optically clear, exhibiting an absorbance of ≤0.3 at 260 nm (10% solution in water) and negligible absorbance at 280 nm . In contrast, Triton X-100 contains an aromatic octylphenol group that absorbs intensely in the UV region, creating massive background interference that completely masks the A280 signal of the target protein [1]. Substituting Triton X-100 with OG eliminates this analytical blind spot, bypassing the need for complex, detergent-compatible colorimetric assays.
| Evidence Dimension | UV Absorbance Interference at 280 nm |
| Target Compound Data | OG: Negligible absorbance (optically clear) |
| Comparator Or Baseline | Triton X-100: High absorbance (aromatic ring interference) |
| Quantified Difference | OG permits direct A280 protein quantification with zero aromatic background, whereas Triton X-100 completely masks the signal. |
| Conditions | Standard UV-Vis spectrophotometry at 280 nm for protein concentration determination. |
Buyers should specify OG to streamline analytical workflows, allowing rapid, non-destructive protein quantification without secondary assay kits.
Driven by its exceptionally small micelle size (~8 kDa), OG is a primary choice for the crystallization of integral membrane proteins. Because it forms a minimal detergent belt, it allows for the close protein-protein interactions necessary to form well-diffracting crystal lattices, a structural feat often impossible when using larger detergents like DDM [2].
Due to its high CMC (20–25 mM), OG is the preferred surfactant for relipidating purified proteins (such as Tissue Factor or viral ion channels) into artificial phospholipid vesicles. It can be rapidly and quantitatively removed via standard dialysis, ensuring that the final liposomes are free of membrane-lytic residual detergent—an outcome unachievable with Triton X-100 [1].
OG is highly compatible with advanced proteomic workflows, such as tube-gel digestion. Its well-defined chemical structure and lack of mass spectrometric suppression allow for the maximum solubilization of complex membrane fractions from cells or tissues without interfering with downstream LC-MS/MS peptide identification [3].
Flammable;Irritant